molecular formula C24H24ClFO2 B12849690 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene CAS No. 83493-06-5

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene

Cat. No.: B12849690
CAS No.: 83493-06-5
M. Wt: 398.9 g/mol
InChI Key: IQPIVIUXARHSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties.

Properties

CAS No.

83493-06-5

Molecular Formula

C24H24ClFO2

Molecular Weight

398.9 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C24H24ClFO2/c1-3-24(2,19-10-12-20(25)13-11-19)17-27-16-18-9-14-22(26)23(15-18)28-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3

InChI Key

IQPIVIUXARHSLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.